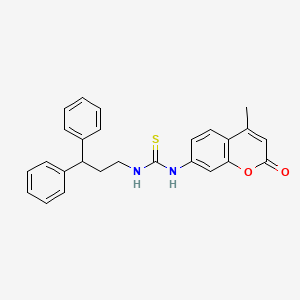![molecular formula C24H20BrClN2O3 B4566335 3-[3-(4-Bromo-2-chlorophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B4566335.png)
3-[3-(4-Bromo-2-chlorophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione
Overview
Description
3-[3-(4-Bromo-2-chlorophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine and chlorine-substituted phenoxy group, a propyl chain, and a diphenylimidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromo-2-chlorophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the 4-bromo-2-chlorophenol intermediate. This intermediate is then reacted with propyl bromide under basic conditions to form the 3-(4-bromo-2-chlorophenoxy)propyl intermediate. Finally, this intermediate is coupled with 5,5-diphenylimidazolidine-2,4-dione under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Bromo-2-chlorophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The bromine and chlorine substituents can be reduced to their corresponding hydrogen derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce dehalogenated derivatives, and substitution reactions can result in various substituted phenoxy derivatives .
Scientific Research Applications
3-[3-(4-Bromo-2-chlorophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromo-2-chlorophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of the target compound.
3-(4-Bromo-2-chlorophenoxy)propylamine: A related compound with similar structural features.
2-[3-(4-Bromo-2-chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Another compound with a similar phenoxypropyl group.
Uniqueness
3-[3-(4-Bromo-2-chlorophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione is unique due to its combination of a bromine and chlorine-substituted phenoxy group with a diphenylimidazolidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
3-[3-(4-bromo-2-chlorophenoxy)propyl]-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O3/c25-19-12-13-21(20(26)16-19)31-15-7-14-28-22(29)24(27-23(28)30,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-13,16H,7,14-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPOWRMEQAACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCOC3=C(C=C(C=C3)Br)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-chloro-5-methylphenoxy)butanoyl]piperidine](/img/structure/B4566263.png)
![1-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B4566269.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4566277.png)

![2-{1-[(2-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4566297.png)
![8-[3-(2-bromophenoxy)propoxy]-5-chloroquinoline](/img/structure/B4566304.png)

![2-chloro-N-{4-methoxy-3-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B4566318.png)
![methyl 2-chloro-5-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B4566327.png)
![N'-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4566351.png)
![1-butyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4566361.png)
![3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4566365.png)
![(2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetonitrile](/img/structure/B4566370.png)
![{2-[(cyclobutylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B4566376.png)
